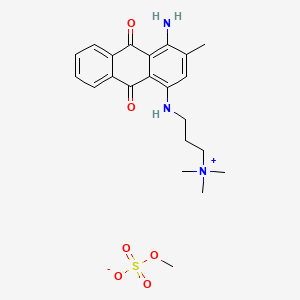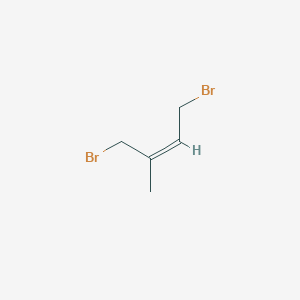
(Z)-1,4-Dibrom-2-methyl-2-buten
Overview
Description
(Z)-1,4-Dibrom-2-methyl-2-buten, also known as dibromostilbene, is a chemical compound that belongs to the stilbene family. It is widely used in scientific research due to its unique properties and potential applications. In
Mechanism of Action
Dibromostilbene exhibits a unique mechanism of action due to its chemical structure. It is known to interact with DNA and proteins through intercalation, a process in which the molecule inserts itself between the base pairs of DNA or the amino acids of proteins. This interaction can lead to changes in the conformation and function of DNA and proteins, which can affect various cellular processes such as replication, transcription, and translation.
Biochemical and Physiological Effects:
Dibromostilbene has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. Moreover, (Z)-1,4-Dibrom-2-methyl-2-butenene has been shown to exhibit anti-inflammatory and antinociceptive effects, which can be useful for treating various inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
Dibromostilbene has several advantages for lab experiments. It is a stable and easily available compound that can be synthesized in large quantities. It is also relatively inexpensive compared to other fluorescent probes and photosensitizers. However, (Z)-1,4-Dibrom-2-methyl-2-butenene has some limitations as well. It is known to exhibit non-specific binding to cellular components, which can affect the accuracy and specificity of the results. Moreover, it has a relatively low quantum yield, which can limit its sensitivity for detecting low concentrations of analytes.
Future Directions
There are several future directions for the research on (Z)-1,4-Dibrom-2-methyl-2-butenene. One of the potential applications is in the development of new fluorescent probes for detecting DNA damage and monitoring the activity of enzymes. Another potential application is in the development of new photosensitizers for photodynamic therapy. Moreover, (Z)-1,4-Dibrom-2-methyl-2-butenene can be used as a starting material for synthesizing new compounds with improved properties and applications. Overall, the research on (Z)-1,4-Dibrom-2-methyl-2-butenene has a great potential for contributing to various fields such as biochemistry, pharmacology, and materials science.
Scientific Research Applications
Dibromostilbene has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting DNA damage and monitoring the activity of enzymes such as peroxidases and esterases. It has also been used as a photosensitizer for photodynamic therapy, a technique used for treating cancer and other diseases. Moreover, (Z)-1,4-Dibrom-2-methyl-2-butenene has been used as a precursor for synthesizing other compounds such as stilbene derivatives and coumarins.
properties
IUPAC Name |
(Z)-1,4-dibromo-2-methylbut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPKHPJQJZCFP-DJWKRKHSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CBr)/CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,4-Dibrom-2-methyl-2-buten | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3244953.png)

![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)

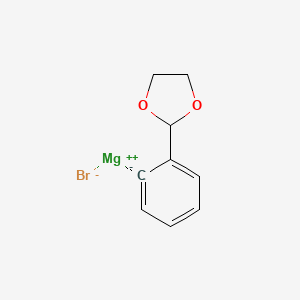

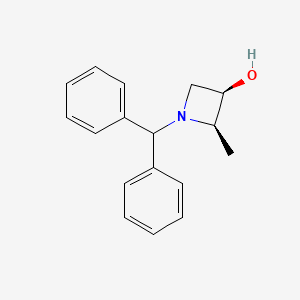
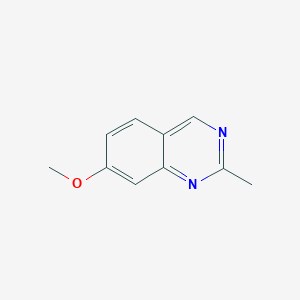
![4-Bromotricyclo[6.2.1.0(2,7)]undeca-2,4,6-triene](/img/structure/B3245008.png)
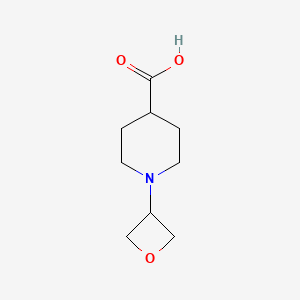
![Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-](/img/structure/B3245019.png)
